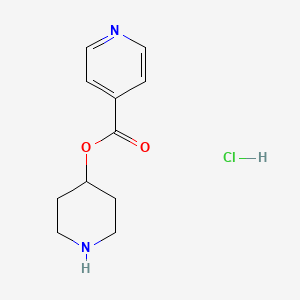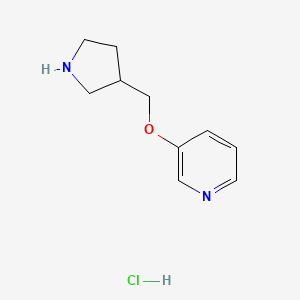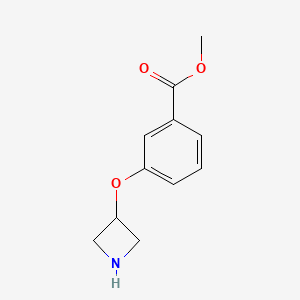
4-Piperidinyl isonicotinate hydrochloride
Overview
Description
4-Piperidinyl isonicotinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is used as an intermediate in manufacturing pharmaceutical drugs and chemicals .
Synthesis Analysis
The synthesis of 4-pyridinemethanol, a related compound, has been reported by electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell . The experiments were conducted under different conditions, including applied charge, initial concentration of ethyl isonicotinate and H2SO4, current density, and electrode materials .Molecular Structure Analysis
The molecular formula of this compound is C11H15ClN2O2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of 4-pyridinemethanol by electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell has been reported . The yield of 4-pyridinemethanol reached up to 71% under the optimal conditions .Scientific Research Applications
1. Molecular Structure Analysis
A study by Szafran, Komasa, and Bartoszak-Adamska (2007) focused on the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride. They used single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum to characterize its structure, providing crucial insights into its molecular composition and potential applications in further research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Potential in Synthesizing Selective Estrogen Receptor Modulators (SERMs)
Palkowitz et al. (1997) explored the synthesis of a compound related to 4-Piperidinyl isonicotinate hydrochloride, demonstrating its potential in creating selective estrogen receptor modulators (SERMs). This research shows its relevance in developing medications with specific actions on estrogen receptors (Palkowitz et al., 1997).
3. Involvement in Hydrogen Bond Network Formation
A study by Angeloni and Orpen (2001) found that tetrachloroplatinate salts of compounds including N-protonated isonicotinic acid (related to this compound) show significant two-dimensional NH⋯Cl hydrogen bond networks. This indicates its potential role in the formation of complex hydrogen bond networks, which could be crucial in various chemical and pharmaceutical applications (Angeloni & Orpen, 2001).
4. Role in Cholinesterase Inhibitor Development
The compound has been involved in the synthesis and structure-activity relationship studies of cholinesterase inhibitors, which are important in treating conditions like Alzheimer's disease. Nagel et al. (1995) synthesized a series of derivatives that display potent inhibition of acetylcholinesterase, showcasing the compound's potential in developing neurological therapeutics (Nagel et al., 1995).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-piperidinyl isonicotinate hydrochloride, have a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological pathways due to their broad spectrum of therapeutic applications . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
While specific safety data for 4-Piperidinyl isonicotinate hydrochloride is not available, it’s important to handle chemical compounds with care. For example, 4-piperidone hydrochloride, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 4-Piperidinyl isonicotinate hydrochloride could have potential applications in these areas in the future.
properties
IUPAC Name |
piperidin-4-yl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(9-1-5-12-6-2-9)15-10-3-7-13-8-4-10;/h1-2,5-6,10,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDKZXNNWWPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)



![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)





